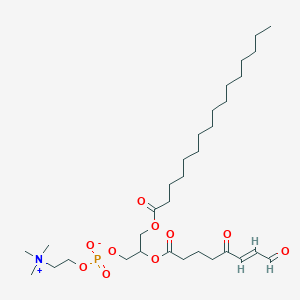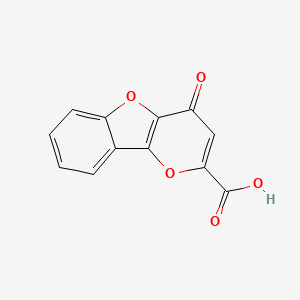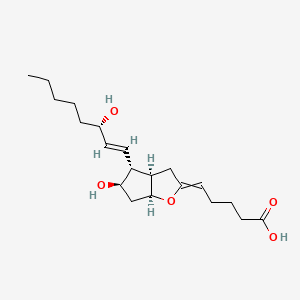
1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine is a 1,2-diacyl-sn-glycero-3-phosphocholine.
Applications De Recherche Scientifique
1. Analysis and Monitoring in Chromatography
- A study developed a quantitative assay for analyzing phosphatidylcholine (PC) and its hydrolysis products using high-performance liquid chromatography. This method was applied for monitoring the acyl migration process of lysophosphatidylcholine (LPC) isomers, important for understanding the behavior of compounds like 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine in various solvents (Kiełbowicz et al., 2012).
2. Inhibition of Cellular Responses
- Oxidized phospholipids, including variants of 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine, have been found to inhibit lipopolysaccharide (LPS)-mediated induction of interleukin-8 in endothelial cells. This is achieved through the activation of neutral sphingomyelinase, suggesting a pathway by which oxidized phospholipids can modulate cellular responses (Walton et al., 2006).
3. Study of Liposome Oxidation
- The oxidation products of palmitoyl-lineloyl-glycerophosphatidylcholine liposomes, structurally similar to 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine, were identified using liquid chromatography-tandem mass spectrometry. This research contributes to the understanding of lipid oxidation mechanisms in biological systems (Reis et al., 2007).
4. Gas-phase Transformation in Mass Spectrometry
- A study demonstrated the gas-phase transformation of synthetic phosphatidylcholine monocations to structurally informative anions, including variants of 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine. This technique enhances the structural characterization of phospholipids in analytical chemistry (Stutzman et al., 2013).
5. Dynamics of Phosphatidylethanolamines
- Research on the dynamical behavior of acyl chains in phosphatidylcholines, including 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, provides insights into the mobility and structural behavior of phospholipids in different phases. Such studies are crucial for understanding the physical properties of lipids like 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine (Perly et al., 1985).
6. Orientational Analysis Using FT-IR Spectroscopy
- The orientation of phosphatidylcholine multilayers in different states was studied using polarized attenuated total reflection FT-IR spectroscopy. This research aids in understanding the molecular orientation and phase behavior of phospholipids, including 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine (Hübner & Mantsch, 1991).
7. Toxicity Studies in Cultured Cells
- The toxicity of oxidized phospholipids like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine was studied in human melanoma cells. This research is essential for understanding the role of oxidized phospholipids in diseases such as atherosclerosis and their potential in therapeutic interventions (Ramprecht et al., 2015).
8. Phosphatidylcholine Hydroperoxide as an Oxidative Marker
- The role of phosphatidylcholine hydroperoxide (PCOOH) as a marker of oxidative stress in food and diseases was explored, emphasizing the need for reliable quantification methods. This study is relevant for understanding oxidative processes involving phospholipids similar to 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine (Nakagawa et al., 2015).
9. Investigation of Lipid Peroxidation in Interventions
- A study assessed the release of oxidized lipids during percutaneous coronary and peripheral interventions, using compounds structurally related to 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine. This research provides insight into the role of oxidized phospholipids in atherothrombosis and endothelial function during medical procedures (Ravandi et al., 2014).
10. Fluorescence Studies in Liquid-crystalline Phase
- The mixing properties of phosphatidylethanolamine and phosphatidylcholine in the liquid-crystalline phase were examined using fluorescent probes. This study enhances the understanding of lipid-lipid interactions and phase behavior in membranes, relevant to compounds like 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine (Ahn & Yun, 1999).
Propriétés
Nom du produit |
1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine |
|---|---|
Formule moléculaire |
C32H58NO10P |
Poids moléculaire |
647.8 g/mol |
Nom IUPAC |
[2-[(E)-5,8-dioxooct-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H58NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31(36)40-27-30(28-42-44(38,39)41-26-24-33(2,3)4)43-32(37)23-18-20-29(35)21-19-25-34/h19,21,25,30H,5-18,20,22-24,26-28H2,1-4H3/b21-19+ |
Clé InChI |
VZSPQCMFLSGTPO-XUTLUUPISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C=O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC=O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)

![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)


![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)



